molecular formula C10H14N2O B1466456 3-[(3-Aminoazetidin-1-yl)methyl]phenol CAS No. 1494872-99-9

3-[(3-Aminoazetidin-1-yl)methyl]phenol

Cat. No.: B1466456
CAS No.: 1494872-99-9
M. Wt: 178.23 g/mol
InChI Key: BYMNFNPFKICUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Aminoazetidin-1-yl)methyl]phenol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, serving as a versatile synthetic building block. Its structure incorporates two key pharmacophoric elements: a phenolic hydroxyl group and a 3-aminoazetidine ring system. The azetidine scaffold is a saturated four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its contribution to molecular properties, serving as a valuable bioisostere for common functional groups . This compound's primary research utility lies in its potential as a precursor for constructing more complex molecules. The reactive amino group on the azetidine ring can be used to form amide bonds or be functionalized with sulfonyl groups, while the phenol can undergo alkylation or serve as a metal-coordinating group . Azetidine derivatives have demonstrated a wide range of pharmacological activities in scientific literature, including roles as cholesterol absorption inhibitors, enzyme inhibitors, and key components in antibiotics . Furthermore, the azetidine motif is being explored in the development of novel treatments for various diseases, including cancer, with research focusing on its integration into protein arginine methyltransferase 5 (PRMT5) inhibitors and other targeted therapies . The presence of the phenolic group also suggests potential for the synthesis of metal-chelating ligands, which can be used to create coordination compounds for catalytic or materials science applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-aminoazetidin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-6-12(7-9)5-8-2-1-3-10(13)4-8/h1-4,9,13H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMNFNPFKICUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-Aminoazetidin-1-yl)methyl]phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and antioxidant activity. The information is derived from various research studies and findings.

Chemical Structure and Properties

The compound 3-[(3-Aminoazetidin-1-yl)methyl]phenol features a phenolic moiety linked to an azetidine ring containing an amino group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that phenolic compounds often exhibit significant antimicrobial properties. A study demonstrated that similar phenolic derivatives showed enhanced activity against Escherichia coli biofilms, suggesting that modifications to the phenolic structure can improve efficacy against bacterial infections .

Table 1: Antimicrobial Activity of Phenolic Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
CAR-3E. coli50 µg/mL
3-[(3-Aminoazetidin-1-yl)methyl]phenolTBDTBD

Cytotoxic Effects

The cytotoxic potential of compounds related to 3-[(3-Aminoazetidin-1-yl)methyl]phenol has been explored in various cancer cell lines. For instance, hybrid compounds combining phenolic structures with other moieties have shown significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity Data for Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa16.1 ± 1.3
Compound BMCF-731.0 ± 2.6
3-[(3-Aminoazetidin-1-yl)methyl]phenolTBDTBD

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of phenolic compounds. Studies have shown that such compounds can effectively scavenge free radicals and reduce oxidative stress in cells. The antioxidant capacity is often measured using assays like DPPH and ORAC, where higher percentages indicate stronger activity .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Compound A64.8 ± 0.7
Compound BTBD
3-[(3-Aminoazetidin-1-yl)methyl]phenolTBD

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to 3-[(3-Aminoazetidin-1-yl)methyl]phenol:

  • Study on Antimicrobial Efficacy : A study focused on the modification of natural phenols demonstrated that certain derivatives could significantly reduce biofilm formation in pathogenic bacteria, suggesting a potential application in treating infections .
  • Cytotoxicity in Cancer Research : Research involving hybrid molecules indicated that certain structural modifications could enhance cytotoxic effects against specific cancer cell lines, providing insights into designing more effective anticancer agents .

Comparison with Similar Compounds

Tetrahydroisoquinoline (THIQ) Derivatives

  • Example Compound : 3-(R)-Methyl THIQ derivatives (, Table 4).
  • Comparison: THIQ derivatives contain a six-membered tetrahydroisoquinoline ring, offering greater conformational flexibility compared to the rigid azetidine ring in the target compound. The larger ring size in THIQ may enhance binding to hydrophobic pockets in proteins, while the azetidine’s compact structure could improve selectivity for sterically constrained targets.

Schiff Base Phenolic Derivatives

  • Example Compound: 2-Bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol ().
  • Microwave-assisted synthesis (yield: 72% in ) highlights modern synthetic efficiencies that could be adapted for the target compound’s production .

Phenolic Acids from Salvia miltiorrhiza

  • Example Compounds: Salvianolic acid B, lithospermic acid ().
  • Comparison: These compounds feature extended conjugated systems (e.g., caffeic acid dimers) with multiple phenolic –OH groups, enabling antioxidant and anti-thrombotic activities.

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Compound Molecular Weight Key Functional Groups Solubility (Predicted) Bioactivity Highlights
3-[(3-Aminoazetidin-1-yl)methyl]phenol ~208.27 g/mol Phenol, azetidine, –NH₂ Moderate (polar solvents) Potential SERD activity (inferred)
3-(R)-Methyl THIQ derivatives ~300–350 g/mol THIQ, –CH₃ Low (lipophilic) SERD antagonism, oral bioavailability
2-Bromo-4-tert-butyl-Schiff base ~347.21 g/mol Phenol, Br, Schiff base Low (organic solvents) Metal chelation, crystallinity
Salvianolic acid B ~718.61 g/mol Multiple –OH, conjugated system High (aqueous) Antioxidant, anti-thrombotic

Notes:

  • The target compound’s lower molecular weight and amino group may enhance blood-brain barrier permeability compared to larger phenolic acids .
  • Solubility predictions are based on functional groups; azetidine’s basicity could improve water solubility at acidic pH.

Preparation Methods

Aminoalkylation of Phenols Using Imines (Solvent-Free, One-Pot Method)

A highly efficient method involves the solvent-free one-pot aminoalkylation of phenols with imines prepared from amines and aldehydes at moderate temperatures (~80°C). This method is operationally simple, avoids solvents, and provides good to high yields (40%-97%) of aminoalkyl phenol derivatives, which can be adapted for azetidine-containing amines.

Procedure Summary:

  • Mix amine (e.g., 3-aminoazetidine or its derivatives) and aldehyde to form an imine intermediate.
  • Add phenol (or substituted phenol) to the mixture.
  • Heat at around 80°C without solvent for 30-120 minutes.
  • Monitor reaction completion by thin-layer chromatography (TLC).
  • Extract with diethyl ether, dry over magnesium sulfate, and purify by recrystallization or chromatography.

Key Features:

  • Electron-withdrawing groups on the aldehyde accelerate the reaction.
  • Activated phenols (e.g., cresols) react faster, completing in 30 minutes.
  • No acid catalysts are required.
  • High atom economy and environmentally friendly due to solvent-free conditions.

Representative Data Table:

Entry Phenol Substrate Aldehyde Substituent Reaction Time (min) Yield (%)
1 Phenol None 120 40-50
2 p-Cresol p-CH3 30 80-90
3 m-Cresol p-OCH3 30 85-95
4 o-Cresol o-Cl 30 90-97
5 Phenol m-NO2 30 90-95

Note: This table illustrates reaction conditions and yields for aminoalkyl phenol derivatives, adaptable for azetidine amines.

Synthesis of Azetidine Derivatives as Precursors

The azetidine moiety can be introduced via synthesis of functionalized azetidine intermediates such as N-Boc-azetidin-3-ylidene acetates, followed by aza-Michael addition reactions with amines or heterocycles.

Key Steps:

  • Preparation of N-Boc-azetidin-3-ylidene acetate via Horner–Wadsworth–Emmons reaction from azetidin-3-one.
  • Aza-Michael addition of the above intermediate with amines to yield 3-substituted azetidines.
  • Purification by vacuum distillation or chromatography.
  • Characterization by NMR (1H, 13C, 15N) and HRMS.

This method allows for regioselective synthesis of azetidine derivatives that can be further reacted with phenols to introduce the 3-aminoazetidin-1-ylmethyl group.

Reaction Monitoring and Yields:

  • Full conversion observed after ~16 hours at 65°C in acetonitrile with DBU catalyst.
  • Isolated yields range from moderate to good (53%-69%).
  • Regioselectivity confirmed by advanced NMR techniques (HMBC, NOESY).

This synthetic approach provides a versatile platform for preparing azetidine-containing intermediates suitable for coupling with phenolic compounds.

Coupling of Azetidine Derivatives with Phenols

Following azetidine derivative synthesis, coupling with phenols to form 3-[(3-Aminoazetidin-1-yl)methyl]phenol can be achieved via nucleophilic substitution or reductive amination pathways.

General Method:

  • React 4-hydroxybenzyl alcohol or phenol derivatives with azetidine amines under controlled temperature.
  • Employ catalysts or resin supports (e.g., Amberlyst-15) for selective activation.
  • Use alkali metal carbonates (e.g., potassium carbonate) to facilitate substitution.
  • Subsequent purification by filtration, extraction, and distillation.
  • Final product isolation as free base or salt forms (e.g., fumarate salt).

This method is scalable and suitable for industrial synthesis, providing high purity products free from common impurities by using alumina filtration and solvent washes.

Process Highlights:

Step Conditions Outcome
Resin-catalyzed reaction 0-5°C, 2 hrs stirring Activation of phenol substrate
Alkali carbonate treatment 15-20°C, 10 hrs stirring Formation of intermediate
Amination step 15-20°C to reflux, 3 hrs Formation of aminoazetidine product
Purification Filtration, solvent extraction Removal of impurities

This approach is documented in patent literature and aligns with the preparation of related compounds with azetidine and phenol functionalities.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Yield Range Scalability
Solvent-free one-pot aminoalkylation Simple, fast, environmentally friendly Limited to activated phenols 40%-97% Suitable for lab scale
Azetidine intermediate synthesis + aza-Michael addition Regioselective, versatile for derivatives Longer reaction times (~16 h) 53%-69% Moderate
Resin-catalyzed phenol activation + amination High purity, scalable industrial process Requires multiple purification steps High (quantitative in some steps) Industrial scale

Summary and Recommendations

  • The solvent-free one-pot aminoalkylation method is highly efficient for synthesizing 3-[(3-Aminoazetidin-1-yl)methyl]phenol derivatives when starting from appropriate amines and aldehydes, especially with activated phenols.
  • For more complex azetidine substitutions, aza-Michael addition to functionalized azetidine intermediates followed by coupling with phenols offers regioselectivity and structural diversity.
  • The resin-catalyzed and alkali carbonate-mediated coupling method is well-suited for large-scale production, providing high purity and yield.
  • Advanced spectroscopic techniques (1H, 13C, 15N NMR, HMBC, NOESY) are essential for confirming regio- and stereochemistry of intermediates and final products.

This detailed synthesis overview integrates diverse, authoritative sources and presents a professional guide to the preparation of 3-[(3-Aminoazetidin-1-yl)methyl]phenol, facilitating further research and industrial application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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